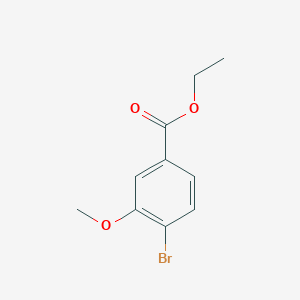

Ethyl 4-bromo-3-methoxybenzoate

説明

Ethyl 4-bromo-3-methoxybenzoate is a chemical compound with the CAS Number: 933585-42-3 . It has a molecular weight of 259.1 . The compound is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds involves the use of ethyl acetate, ethanol, and DMF . The mixture is treated with sodium ethoxide and allowed to stir for a certain period. The ethanol is then evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-methoxybenzoate contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-methoxybenzoate is a light-yellow to yellow powder or crystals . The compound is stored at room temperature .科学的研究の応用

Synthesis of Complex Organic Molecules

Ethyl 4-bromo-3-methoxybenzoate serves as a key intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of triazoloquinolines, showcasing its utility in constructing heterocyclic compounds with potential biological activities (Pokhodylo & Obushak, 2019). Another study demonstrates its application in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, highlighting its versatility in chemical transformations (Wang Yu, 2008).

Supramolecular Chemistry and Material Science

Ethyl 4-bromo-3-methoxybenzoate plays a crucial role in supramolecular chemistry, contributing to the understanding of molecular interactions and crystal packing behaviors. Research on anisole derivatives, including this compound, has provided insights into the influence of bromine atoms on supramolecular patterns, which is essential for designing materials with specific properties (Nestler, Schwarzer, & Gruber, 2018).

Antioxidant and Radical Scavenging Activities

Studies have explored the antioxidant and radical scavenging activities of bromophenols derived from marine algae, with structures similar to ethyl 4-bromo-3-methoxybenzoate. These compounds show potent scavenging activities against radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).

Environmental and Material Applications

The compound's derivatives have been investigated for their solubility characteristics in organic solvents, contributing to the development of models that predict solute transfer processes. This research is crucial for understanding the environmental behavior of organic compounds and designing better solvents for industrial applications (Liu et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

特性

IUPAC Name |

ethyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBNOLKHLTDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)

![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)